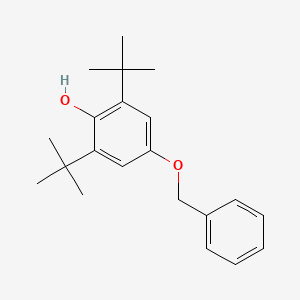
4-(Benzyloxy)-2,6-di-tert-butylphenol
Übersicht
Beschreibung
4-(Benzyloxy)-2,6-di-tert-butylphenol is a synthetic compound that has shown potential in various scientific research applications. This compound is commonly referred to as BHT-OP or BHT-BzO and is a derivative of butylated hydroxytoluene (BHT). BHT-OP is a white crystalline powder and is soluble in organic solvents such as ethanol, methanol, and chloroform.
Wissenschaftliche Forschungsanwendungen
Oxidation and Synthesis Studies
4-(Benzyloxy)-2,6-di-tert-butylphenol and its derivatives have been extensively studied in the context of oxidation reactions and synthetic applications. For example, Shimizu et al. (1990) investigated the oxidation of 2,6-di-tert-butyl-4-methylphenol with hydrogen peroxide, leading to various derivatives (Shimizu, Orita, Hayakawa, Watanabe, & Takehira, 1990). Krysin and Pokrovskii (2008) developed a one-stage synthesis method for 2,6-di-tert-4-ethylbutylphenol, a derivative of 2,6-di-tert-butylphenol, demonstrating its application in the synthesis of antioxidants (Krysin & Pokrovskii, 2008).
Antioxidant Activity
The antioxidant activity of phenolic compounds, including derivatives of this compound, is a significant area of study. Amorati et al. (2003) conducted a kinetic and thermodynamic investigation on the antioxidant activity of various bisphenols, highlighting the role of intramolecular hydrogen bonding (Amorati, Lucarini, Mugnaini, & Pedulli, 2003). Liu and Mabury (2020) reviewed the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, including 2,6-di-tert-butyl-4-methylphenol, a related compound (Liu & Mabury, 2020).
Reaction Mechanisms
The reaction mechanisms involving derivatives of this compound have been explored in several studies. Das et al. (1981) examined the reaction of tert-butoxy radicals with phenols, providing insight into the formation of phenoxy radicals (Das, Encinas, Steenken, & Scaiano, 1981). Bordwell and Zhang (1995) reported on the acidities and homolytic bond dissociation enthalpies of various substituted phenols, contributing to a deeper understanding of their chemical properties (Bordwell & Zhang, 1995).
Environmental and Toxicological Aspects
Environmental and toxicological aspects of phenolic antioxidants, including those related to this compound, are crucial research topics. Liu et al. (2017) investigated the occurrence of synthetic phenolic antioxidants and their transformation products in indoor dust, revealing their widespread environmental presence (Liu, Lin, Ruan, & Jiang, 2017).
Zukünftige Richtungen
: Jai Devi, Sanjeev Kumar, Binesh Kumar, Sonika Asija & Ashwani Kumar. “Synthesis, structural analysis, in vitro antioxidant, antimicrobial activity and molecular docking studies of transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde.” Research on Chemical Intermediates, Volume 48, 1541–1576 (2022). Read more : “Design, synthesis, and molecular dynamics simulation studies of some …”. BMC Chemistry. Read more : Certificate of Analysis. Product Name: 4-(Benzyloxy)phenyl isocyanate. Product Description: 98%. Product Brand: Sigma-Aldrich. Product Number: 487368. Molecular Weight: 225.24. Molecular Formula: C6H5CH2OC6H4NCO. CAS Number: 50528-
Eigenschaften
IUPAC Name |
2,6-ditert-butyl-4-phenylmethoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)17-12-16(13-18(19(17)22)21(4,5)6)23-14-15-10-8-7-9-11-15/h7-13,22H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUKUGJQGCPSQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50298218 | |
| Record name | 4-(benzyloxy)-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2444-24-8 | |
| Record name | NSC121601 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=121601 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(benzyloxy)-2,6-di-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50298218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzo[h]-1,6-naphthyridine, 5-chloro-](/img/structure/B3050155.png)

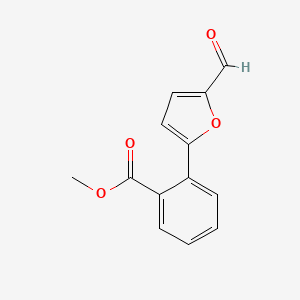
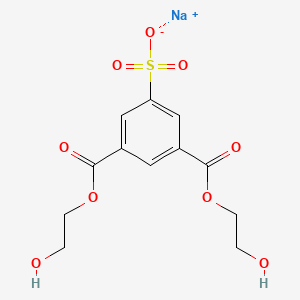


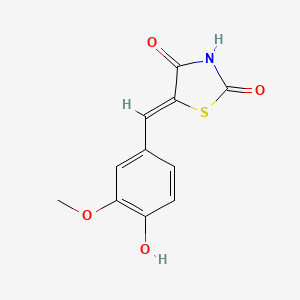
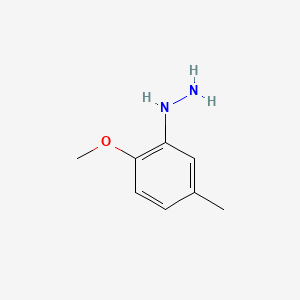
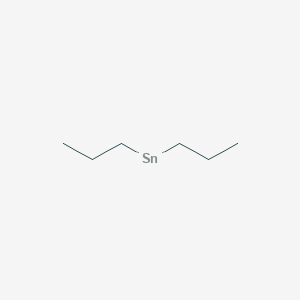
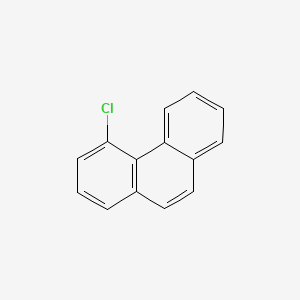

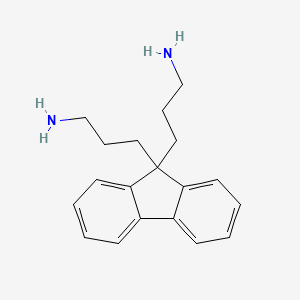
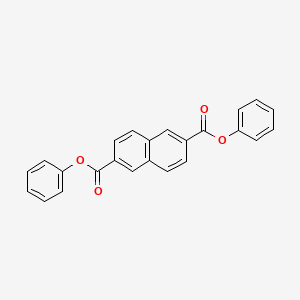
![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)